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Compound of Interest

Compound Name: (R)-(-)-1,2-Propanediol

Cat. No.: B107902 Get Quote

The Chirality of 1,2-Propanediol: An In-depth
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality of 1,2-propanediol, a

molecule of significant interest in the pharmaceutical and chemical industries. Due to the

presence of a stereocenter, 1,2-propanediol exists as a pair of enantiomers, (R)- and (S)-1,2-

propanediol, which exhibit distinct biological and chemical properties. Understanding and

controlling the stereochemistry of this compound is crucial for applications ranging from chiral

synthesis to drug formulation.

Core Concepts: Stereochemistry of 1,2-Propanediol
1,2-Propanediol, also known as propylene glycol, possesses a single chiral center at the

second carbon atom (C2). This chirality gives rise to two non-superimposable mirror images,

the (R)- and (S)-enantiomers. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign

the absolute configuration of these enantiomers. The hydroxyl group on the chiral carbon, the

hydroxymethyl group, the methyl group, and the hydrogen atom are assigned priorities, and the

spatial arrangement determines the R or S designation.
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Physicochemical Properties of 1,2-Propanediol
Enantiomers
The enantiomers of 1,2-propanediol share identical physical properties such as boiling point,

density, and refractive index in a non-chiral environment. However, they exhibit opposite optical

activity, rotating plane-polarized light in equal but opposite directions. The (S)-enantiomer is

dextrorotatory (+), while the (R)-enantiomer is levorotatory (-).

Property (R)-(-)-1,2-Propanediol (S)-(+)-1,2-Propanediol

CAS Number 4254-14-2 4254-15-3

Molecular Formula C₃H₈O₂ C₃H₈O₂

Molecular Weight 76.09 g/mol 76.09 g/mol

Appearance Clear, colorless, viscous liquid Clear, colorless, viscous liquid

Boiling Point 186-188 °C at 765 mmHg 186-188 °C at 765 mmHg

Melting Point -60 °C -59 °C

Density 1.04 g/mL at 25 °C 1.036 g/mL at 20 °C

Refractive Index (n20/D) 1.434 1.432

Specific Rotation ([α]20/D,

neat)
-16.5° +16.5°

Solubility
Miscible with water, acetone,

and chloroform.

Miscible with water, acetone,

and chloroform.

Experimental Protocols
Stereoselective Synthesis: Lipase-Catalyzed Kinetic
Resolution of Racemic 1,2-Propanediol
This protocol describes the kinetic resolution of a racemic mixture of 1,2-propanediol using a

lipase to selectively acylate one enantiomer, allowing for the separation of the remaining
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unreacted enantiomer.

Materials:

Racemic 1,2-propanediol

Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

Acyl donor (e.g., vinyl acetate)

Organic solvent (e.g., toluene)

Molecular sieves (to remove water)

Standard laboratory glassware and magnetic stirrer

Temperature-controlled reaction vessel

Methodology:

To a solution of racemic 1,2-propanediol (1 equivalent) in toluene, add the acyl donor (e.g.,

vinyl acetate, 1.1 equivalents).

Add immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the substrate) and

molecular sieves.

Stir the reaction mixture at a controlled temperature (e.g., 40-50°C).

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing

them by chiral gas chromatography (GC) to determine the enantiomeric excess (ee) of the

remaining alcohol and the formed ester.

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for

both the unreacted alcohol and the ester product.

Filter the reaction mixture to remove the immobilized enzyme.
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The unreacted 1,2-propanediol enantiomer and the acylated enantiomer can be separated

by column chromatography or distillation.

Click to download full resolution via product page

Enantiomeric Analysis: Chiral Gas Chromatography
(GC)
This protocol outlines a typical method for the separation and quantification of 1,2-propanediol

enantiomers using chiral gas chromatography, often requiring derivatization to improve volatility

and resolution.

Materials:

Sample containing 1,2-propanediol enantiomers

Derivatizing agent (e.g., trifluoroacetic anhydride (TFAA) or (S)-(+)-2-phenylbutyryl chloride)

Anhydrous solvent (e.g., dichloromethane)

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

Chiral GC column (e.g., Astec CHIRALDEX G-TA)

Methodology:

Derivatization:

Dissolve a known amount of the 1,2-propanediol sample in an anhydrous solvent.

Add the derivatizing agent in excess. For hydroxyl groups, TFAA is a common choice.

Allow the reaction to proceed at room temperature or with gentle heating until complete.

Evaporate the excess reagent and solvent under a stream of nitrogen.
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Re-dissolve the derivatized sample in a suitable solvent for GC analysis.

GC Analysis:

Injector Temperature: 250 °C

Detector Temperature (FID): 250 °C

Carrier Gas: Helium or Hydrogen

Oven Temperature Program: Start at a low temperature (e.g., 60-80°C), hold for a few

minutes, then ramp up to a higher temperature (e.g., 150-180°C) at a controlled rate (e.g.,

2-5°C/min).

Injection Volume: 1 µL

Inject the derivatized sample into the GC. The two enantiomers will be separated on the

chiral column and detected by the FID, allowing for the determination of their relative peak

areas and thus the enantiomeric ratio.

Metabolic Pathways of 1,2-Propanediol Enantiomers
In biological systems, the metabolism of 1,2-propanediol enantiomers can proceed through

different pathways, often exhibiting stereoselectivity. The metabolism of (S)-1,2-propanediol

has been observed to be faster than that of the (R)-enantiomer in some organisms.[1]

The microbial production of 1,2-propanediol enantiomers from renewable feedstocks is an area

of active research. Different metabolic pathways can be engineered in microorganisms like

Escherichia coli and Saccharomyces cerevisiae to selectively produce either the (R)- or (S)-

enantiomer.
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The chirality of 1,2-propanediol is a critical factor influencing its application in various scientific

and industrial fields, particularly in drug development and stereoselective synthesis. The ability

to synthesize, separate, and analyze the individual enantiomers with high purity is essential.

This guide has provided a foundational understanding of the stereochemistry, physicochemical

properties, and relevant experimental protocols for working with (R)- and (S)-1,2-propanediol.

Further research into more efficient and sustainable methods for the production of

enantiomerically pure 1,2-propanediol will continue to be a significant area of investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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